molecular formula C18H12N2O2 B2838755 4-Phenoxy-6-phenylfuro[2,3-d]pyrimidine CAS No. 672925-54-1

4-Phenoxy-6-phenylfuro[2,3-d]pyrimidine

Cat. No. B2838755
CAS RN: 672925-54-1
M. Wt: 288.306
InChI Key: HDKSRJYQONOKEC-UHFFFAOYSA-N
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Description

“4-Phenoxy-6-phenylfuro[2,3-d]pyrimidine” is a chemical compound with the molecular formula C18H12N2O2 . It is a type of pyrimidine derivative, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Synthesis Analysis

The synthesis of “4-Phenoxy-6-phenylfuro[2,3-d]pyrimidine” and its derivatives often involves the incorporation of a diphenylurea moiety at the C4-position of the pyrrolo[2,3-d]pyrimidine core via an oxygen linker . This process results in compounds that are potent inhibitors of VEGFR2 kinase .


Molecular Structure Analysis

The molecular structure of “4-Phenoxy-6-phenylfuro[2,3-d]pyrimidine” is determined by its chemical formula C18H12N2O2 . The structure of this compound and other pyrimidine derivatives can be analyzed using techniques such as single-crystal X-ray diffraction and density functional theory calculations .


Chemical Reactions Analysis

Pyrimidine derivatives, including “4-Phenoxy-6-phenylfuro[2,3-d]pyrimidine”, have been studied for their various chemical reactions. For instance, they have been found to be potent inhibitors of certain kinases, such as the tyrosine-protein kinase transforming protein Abl or MAP kinases .

Scientific Research Applications

Anti-Inflammatory Properties

Pyrimidines, including 4-Phenoxy-6-phenylfuro[2,3-d]pyrimidine, exhibit anti-inflammatory effects. These properties are attributed to their inhibitory response against key inflammatory mediators such as prostaglandin E₂, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and interleukins . The compound’s ability to modulate these pathways makes it a promising candidate for developing anti-inflammatory agents.

Antiproliferative Activity in Cancer Cells

Recent studies have highlighted the antiproliferative potency of pyrimidine derivatives. Optimization of lead molecules has led to the discovery of compounds with remarkable activity against various cancer cell lines. For instance, 4-Phenoxy-6-phenylfuro[2,3-d]pyrimidine analogs demonstrated high potency against ovarian, liver, breast, cervical, and melanoma cancer cells . Further research in this area could unveil novel therapeutic options.

Synthesis and Structure–Activity Relationships (SARs)

Understanding the structure–activity relationships (SARs) of pyrimidines is crucial for designing effective derivatives. Researchers have explored various synthetic methods for obtaining pyrimidine analogs. Detailed SAR analysis provides clues for developing novel compounds with enhanced anti-inflammatory activities and minimal toxicity .

properties

IUPAC Name

4-phenoxy-6-phenylfuro[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O2/c1-3-7-13(8-4-1)16-11-15-17(19-12-20-18(15)22-16)21-14-9-5-2-6-10-14/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDKSRJYQONOKEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(O2)N=CN=C3OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenoxy-6-phenylfuro[2,3-d]pyrimidine

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